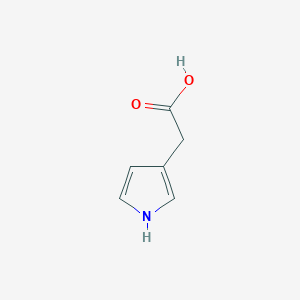

2-(1H-pyrrol-3-yl)acetic acid

Beschreibung

Overview of the Pyrrole (B145914) Heterocycle in Chemical and Biological Systems

The pyrrole ring is a fundamental five-membered aromatic heterocycle with the chemical formula C₄H₅N. mdpi.com Its structure consists of four carbon atoms and one nitrogen atom, which is sp² hybridized. mdpi.com The aromaticity of the pyrrole ring arises from a sextet of six π electrons, with each carbon atom contributing one electron and the nitrogen atom contributing its lone pair. mdpi.com This electron-rich nature makes the pyrrole ring a key structural motif in a vast array of chemical and biological systems. mdpi.comfiveable.me

Academic Importance of Pyrrole Acetic Acid Scaffolds in Modern Chemistry and Biology

The pyrrole acetic acid scaffold, which combines the pyrrole heterocycle with an acetic acid functional group, is of considerable interest in modern chemistry and biology. ekb.eg This structural framework is found in several well-known pharmaceutical agents, demonstrating its therapeutic potential. alliedacademies.org For instance, Tolmetin and Zomepirac are pyrrole acetic acid derivatives that have been utilized as non-steroidal anti-inflammatory drugs (NSAIDs) for treating conditions like rheumatoid arthritis. alliedacademies.org

The academic importance of this scaffold lies in its versatility as a template for drug discovery. ekb.egrsc.org The pyrrole ring serves as a robust pharmacophore, while the carboxylic acid group provides a handle for modifying the molecule's solubility and for forming various derivatives such as esters and amides. smolecule.com Researchers actively explore this scaffold to develop new compounds with a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. ekb.egrsc.org The amalgamation of the pyrrole core with other pharmacophores often leads to the development of more potent and selective therapeutic agents. alliedacademies.orgbiolmolchem.com

Research Objectives and Scope of Investigation for 2-(1H-pyrrol-3-yl)acetic Acid Analogs

Research focused on this compound and its analogs is driven by the quest for novel therapeutic agents with improved efficacy and safety profiles. A primary objective is the rational design and synthesis of new derivatives by modifying both the pyrrole ring and the acetic acid side chain. These modifications can include the introduction of various substituents onto the heterocyclic ring or the conversion of the carboxylic acid into amides, esters, or other functional groups.

The scope of these investigations is broad, encompassing several key areas:

Establishment of Structure-Activity Relationships (SAR): A crucial goal is to understand how specific structural alterations influence the biological activity of the compounds. By systematically creating and testing a library of analogs, researchers can identify the key molecular features responsible for desired therapeutic effects, such as the inhibition of specific enzymes or the interaction with cellular receptors. nih.gov

Exploration of Therapeutic Potential: Analogs are evaluated for a range of biological activities. For example, research has explored derivatives of pyrrole acetic acids as potential anticancer agents that inhibit tubulin polymerization, as aldose reductase inhibitors for diabetic complications, and as novel anti-inflammatory drugs. nih.govresearchgate.net

Optimization of Pharmacokinetic Properties: Investigations also aim to improve the drug-like properties of these molecules, including their absorption, distribution, metabolism, and excretion (ADME). Modifications to the parent scaffold can enhance solubility, membrane permeability, and metabolic stability, which are critical for a compound's potential success as a drug.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1H-pyrrol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-6(9)3-5-1-2-7-4-5/h1-2,4,7H,3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZKLUQBPMKCFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328455 | |

| Record name | (PYRROL-3-YL)-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86688-96-2 | |

| Record name | (PYRROL-3-YL)-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-pyrrol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of 2 1h Pyrrol 3 Yl Acetic Acid

The fundamental physicochemical properties of 2-(1H-pyrrol-3-yl)acetic acid are summarized in the table below. These identifiers and properties are essential for its characterization and use in a laboratory setting.

| Property | Value | Source(s) |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 86688-96-2 | sigmaaldrich.combiosynth.com |

| Molecular Formula | C₆H₇NO₂ | sigmaaldrich.combiosynth.com |

| Molecular Weight | 125.13 g/mol | sigmaaldrich.combiosynth.com |

| Melting Point | 90-91 °C | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

| InChI Key | LAZKLUQBPMKCFN-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | C1=CNC=C1CC(=O)O | biosynth.com |

Synthesis and Manufacturing of 2 1h Pyrrol 3 Yl Acetic Acid

The synthesis of pyrrole (B145914) derivatives is a well-established area of organic chemistry, with several classic and modern methods available. The construction of the 2-(1H-pyrrol-3-yl)acetic acid scaffold can be approached through various synthetic strategies.

Common laboratory-scale synthesis methods for the pyrrole ring itself include the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. ekb.egorganic-chemistry.org The Hantzsch pyrrole synthesis is another classic method. Modern approaches often provide greater efficiency and functional group tolerance, utilizing transition metal catalysis (e.g., palladium, copper, or gold) or multicomponent reactions to construct the heterocyclic core in a more convergent manner. organic-chemistry.orgnih.gov

For the specific synthesis of 3-substituted pyrroles like this compound, a strategy might involve creating a pyrrole ring that already contains a suitable precursor to the acetic acid side chain at the 3-position. Alternatively, an existing pyrrole ring can be functionalized. For instance, a Friedel-Crafts acylation could introduce an acetyl group, which can then be elaborated into the acetic acid moiety. Pd(II)-catalyzed coupling reactions have been developed to synthesize 3-substituted 2-aryl-1H-pyrroles from aliphatic nitriles and arylboronic acids in aqueous acetic acid. organic-chemistry.org

Industrial-scale manufacturing would necessitate a process that is cost-effective, scalable, and produces the final compound in high purity. This often involves optimizing a known laboratory synthesis by adjusting reaction conditions, solvents, and catalysts to maximize yield and minimize waste.

Chemical Reactivity and Derivatization of 2 1h Pyrrol 3 Yl Acetic Acid

The chemical reactivity of 2-(1H-pyrrol-3-yl)acetic acid is dictated by its two primary functional groups: the electron-rich pyrrole (B145914) ring and the carboxylic acid side chain.

Reactivity of the Pyrrole Ring: The pyrrole ring has a high π-electron density, making it highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, and acylation. mdpi.com This reactivity allows for the introduction of various substituents onto the ring, providing a straightforward route to a diverse range of analogs.

Reactivity of the Carboxylic Acid Group: The acetic acid moiety exhibits typical carboxylic acid reactivity. It can be readily converted into a variety of derivatives, which is a common strategy in medicinal chemistry to modulate a compound's properties. smolecule.com Common derivatization reactions include:

Esterification: Reaction with alcohols under acidic conditions to form esters.

Amidation: Reaction with amines, often using coupling agents like EDC or HATU, to form amides. broadpharm.com This is a widely used method for linking the scaffold to other molecules or pharmacophores.

This dual reactivity makes this compound a versatile building block for creating extensive libraries of novel compounds for biological screening.

Spectroscopic and Analytical Characterization of 2 1h Pyrrol 3 Yl Acetic Acid

The structural confirmation of 2-(1H-pyrrol-3-yl)acetic acid and its derivatives relies on standard spectroscopic techniques. The expected spectroscopic signatures are crucial for verifying the identity and purity of synthesized compounds.

| Technique | Expected Characteristics | Source(s) |

| ¹H NMR | Signals for the pyrrole (B145914) ring protons would appear in the aromatic region. The methylene (B1212753) protons (-CH₂-) of the acetic acid group would typically appear as a singlet. The chemical shifts of the pyrrole protons would provide information about the substitution pattern. | vulcanchem.comvulcanchem.comacs.org |

| ¹³C NMR | Resonances for the four distinct carbon atoms of the pyrrole ring would be observed, along with signals for the methylene carbon and the carbonyl carbon of the carboxylic acid group. | vulcanchem.comacs.org |

| IR Spectroscopy | A broad absorption band characteristic of the O-H stretch of the carboxylic acid would be present (typically 2500–3300 cm⁻¹). A strong, sharp absorption for the carbonyl (C=O) stretch would appear around 1700 cm⁻¹. The N-H stretch of the pyrrole ring would also be visible. | vulcanchem.comacs.org |

| Mass Spectrometry | The molecular ion peak corresponding to the compound's molecular weight (125.13) would be observed, confirming the molecular formula. | vulcanchem.com |

Applications and Research Interest in 2 1h Pyrrol 3 Yl Acetic Acid and Its Analogs

Classical and Contemporary Synthetic Approaches to Pyrrole Acetic Acid Derivatives

The construction of the pyrrole ring is the foundational step in synthesizing this compound derivatives. Over the years, several classical methods have been refined and adapted, while new, more efficient strategies have emerged.

Paal-Knorr Condensation and its Adaptations for Pyrrole Ring Formation

The Paal-Knorr synthesis is a cornerstone in pyrrole chemistry, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.orgwikipedia.org This method is widely utilized for creating a diverse range of pyrrole derivatives. mbbcollege.in The reaction is typically catalyzed by an acid, with acetic acid being a common choice. researchgate.net

The mechanism involves the formation of a hemiaminal upon the amine's attack on a protonated carbonyl group. A subsequent attack by the amine on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole intermediate, which then dehydrates to form the aromatic pyrrole ring. wikipedia.org While effective, the Paal-Knorr synthesis can be limited by harsh reaction conditions, such as prolonged heating in acid, which may degrade sensitive functional groups. researchgate.net

Adaptations of the Paal-Knorr reaction have been developed to overcome these limitations. For instance, using catalysts like iron(III) chloride in water allows for milder reaction conditions. organic-chemistry.org Trifluoroacetic acid has also been demonstrated as an efficient catalyst for this condensation. asianpubs.org

Table 1: Comparison of Catalysts in Paal-Knorr Synthesis

| Catalyst | Conditions | Advantages |

| Acetic Acid | Reflux | Traditional, widely used researchgate.net |

| Iron(III) Chloride | Water, mild temperature | Milder conditions, good to excellent yields organic-chemistry.org |

| Trifluoroacetic Acid | Reflux | Efficient, excellent yields asianpubs.org |

Clauson-Kaas Reaction for N-Substituted Pyrroles and Derivatives

The Clauson-Kaas reaction provides a reliable route to N-substituted pyrroles by reacting a primary amine with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of an acid catalyst, traditionally acetic acid. nih.govbeilstein-journals.org The mechanism, as proposed by Wang, involves the acid-catalyzed ring-opening of 2,5-dimethoxytetrahydrofuran to form a carbocation. This is followed by nucleophilic attack by the primary amine, subsequent cyclization, and elimination of methanol (B129727) and water to yield the N-substituted pyrrole. beilstein-journals.org

Modern advancements have introduced greener and more efficient modifications to the classical approach. Microwave-assisted Clauson-Kaas synthesis, for example, significantly reduces reaction times (to 10-30 minutes) and can be performed using either acetic acid or water, often without the need for additional catalysts. arkat-usa.orgresearchgate.netumich.edu This method has been successfully applied to a range of nitrogen nucleophiles, although some, like benzamide (B126) and benzylamine, may be resistant to cyclocondensation under aqueous conditions. arkat-usa.org For less nucleophilic amines, acidic promoters may still be necessary. researchgate.net

One-pot, two-step modifications of the Clauson-Kaas procedure have also been developed for the synthesis of acid- or heat-sensitive N-substituted pyrroles. nih.gov This involves the mild hydrolysis of 2,5-dimethoxytetrahydrofuran in water to an activated species that then reacts with primary amines at ambient temperature. nih.gov

Multicomponent Reaction Strategies Incorporating Pyrrole Acetic Acid Moieties

Multicomponent reactions (MCRs) have gained prominence as an efficient and environmentally friendly approach to synthesizing complex molecules like pyrrole derivatives from simple precursors in a single pot. wiley.comrsc.org These strategies offer significant advantages over traditional linear syntheses by minimizing waste and avoiding the isolation of intermediates. wiley.com

Several MCRs have been developed for the synthesis of polysubstituted pyrroles. orientjchem.org For instance, a four-component reaction reported by Müller and co-workers combines a Sonogashira coupling, a base-catalyzed isomerization, a Stetter reaction, and a final Paal-Knorr cyclocondensation to produce highly substituted pyrroles. wiley.com Another approach involves the reaction of alkyl acetoacetates, dialkyl acetylene (B1199291) dicarboxylates, and amines in the presence of acetic acid to yield penta-substituted pyrroles. orientjchem.org

These MCRs can be designed to incorporate the acetic acid moiety or a precursor group, which can then be converted to the final product. The versatility of MCRs allows for the creation of a wide diversity of pyrrole structures by varying the starting materials. wiley.com

Specialized Methods for Introducing the Acetic Acid Side Chain at the Pyrrole 3-Position

Directly introducing an acetic acid side chain at the 3-position of a pre-formed pyrrole ring is a key challenge in the synthesis of this compound. One common strategy involves Friedel-Crafts acylation to introduce an acetyl group, which can then be further manipulated. For instance, regioselective acetylation at the 3-position can be achieved using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

An alternative route involves the use of a starting material that already contains a functional group at the 3-position that can be converted to an acetic acid side chain. For example, a pyrrole with an azido (B1232118) group tethered to the 3-position via a linker can undergo a click reaction with an alkyne to introduce more complex functionalities, which could include an acetic acid precursor. arkat-usa.org

Targeted Synthesis of Substituted this compound Derivatives

The synthesis of specifically substituted derivatives of this compound often requires precise control over the regioselectivity of the reactions.

Regioselective Functionalization of the Pyrrole Ring System

The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic aromatic substitution. smolecule.com However, controlling the position of substitution can be challenging. The regioselectivity of functionalization is influenced by the substituents already present on the pyrrole ring and the reaction conditions.

For instance, the Vilsmeier-Haack reaction is a common method for introducing a formyl group onto the pyrrole ring. smolecule.com The position of formylation can be directed by existing substituents. Similarly, Friedel-Crafts acylation can be directed to a specific position. The use of Lewis acids like FeCl₃ can improve the regioselectivity for substitution at the 3-position.

Recent advances have focused on metal-catalyzed C-H functionalization to achieve regioselective substitution. researchgate.net For example, a palladium-catalyzed C-H functionalization has been used to unite pyrrole and imidazole (B134444) fragments in the synthesis of complex molecules. researchgate.net Copper-catalyzed aerobic oxidative thiocyanation has also been shown to be a regioselective method for functionalizing pyrroles. sci-hub.se

Furthermore, the oxidation of pyrrole derivatives can be performed regioselectively. For example, the oxidation of t-butyl 4-alkyl-1H-pyrrole-2-carboxylates with DDQ in the presence of acetic acid can furnish 4-(1-acetoxyalkyl)pyrroles, which can then be further functionalized. researchgate.net

Derivatization and Transformation of the Acetic Acid Moiety

The acetic acid functional group on the pyrrole ring of this compound and its analogs is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These modifications are crucial for developing compounds with tailored properties.

One of the most common transformations is the conversion of the carboxylic acid to an amide. This is typically achieved through coupling reactions with various amines. For instance, the synthesis of [3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid and its subsequent derivatization into pharmacologically active pyrrolylcarboxamides highlights the utility of the carboxylic acid group for creating amide bonds. Similarly, 2-(2-Bromo-1-methyl-1H-indol-3-yl)acetic acid can be coupled with amino acids using carbodiimide-mediated reactions to produce peptide-like structures. vulcanchem.com

Esterification is another key derivatization strategy. The carboxylic acid can be converted to its corresponding ester, such as a methyl or ethyl ester, which can serve as a protecting group or as an intermediate for further reactions. For example, in the synthesis of certain pyrrole derivatives, esterification of the acetic acid moiety is a key step before further modifications. nih.gov

The acetic acid moiety can also undergo reduction to the corresponding alcohol. This transformation can be accomplished using reducing agents like lithium aluminum hydride or sodium borohydride.

Furthermore, the α-carbon of the acetic acid side chain can be functionalized. Lithiation of N-methylpyrrol-2-acetic acid and pyrrol-2-acetic acid with strong bases like lithium diisopropylamide or t-butyllithium generates di- and trianions, respectively. researchgate.net These intermediates can then react with alkyl halides to introduce substituents at the α-position, leading to mono-α-substituted acetic acids. researchgate.net Subsequent thermal decarboxylation of these substituted acids can yield 2-alkylpyrroles. researchgate.net

Green Chemistry Principles and Sustainable Synthesis Protocols for Pyrrole Acetic Acid Structures

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrrole-containing compounds, including those with acetic acid functionalities. The focus has been on developing more environmentally benign and sustainable protocols that minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Catalytic Approaches in Environmentally Benign Syntheses

Catalysis plays a pivotal role in the development of green synthetic methods for pyrrole acetic acid structures. The use of catalysts can lead to higher efficiency, selectivity, and milder reaction conditions, thereby reducing energy consumption and by-product formation.

Heterogeneous Catalysis: A significant advancement is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. A notable example is a two-step synthesis of pyrrole-2-acetic acid derivatives that employs fully heterogeneous conditions. scispace.comrsc.orgrsc.org This process involves an initial one-pot Friedel–Crafts-elimination reaction followed by a heterogeneous catalyzed reduction. rsc.org For the reduction step, 10% Pd/C is used as a catalyst with ammonium (B1175870) formate (B1220265) as the hydrogen source in an ethanolic solution at 70°C. scispace.com This method avoids the use of stoichiometric and often hazardous reagents. scispace.com

Acid Catalysis: Both Brønsted and Lewis acids are widely used to catalyze the synthesis of the pyrrole ring. semanticscholar.org Acetic acid itself is often used as a catalyst and solvent in classical methods like the Clauson–Kaas pyrrole synthesis. beilstein-journals.orgnih.gov However, efforts are being made to replace it with more benign or recyclable alternatives. For instance, lactic acid, which is less volatile and more easily recycled than acetic acid, has been used as a medium for pyrrole synthesis. semanticscholar.org The use of solid acid catalysts, such as silica (B1680970) sulfuric acid (SSA), offers advantages like solvent-free conditions and short reaction times. beilstein-journals.orgnih.gov Other examples include the use of iron(III) chloride, scandium triflate, and magnesium iodide etherate as catalysts in various pyrrole syntheses. nih.gov

Metal-Free Catalysis: There is a growing interest in metal-free catalytic systems to avoid the environmental and economic issues associated with metal catalysts. rsc.org Acetic acid has been employed as a catalyst in the synthesis of tetracyclic compounds containing pyrrolidine (B122466) rings. rsc.org Organocatalysts, such as 4-methylbenzenesulfonic acid monohydrate, have also been used for the synthesis of polysubstituted pyrroles. researchgate.net

Optimization of Solvent Systems and Reaction Conditions for Efficiency and Sustainability

The choice of solvent and reaction conditions is critical for the sustainability of a synthetic process. Traditional organic solvents are often volatile, toxic, and difficult to recycle.

Green Solvents: Significant efforts have been directed towards replacing conventional solvents with greener alternatives. semanticscholar.org Water has been successfully used as a solvent in the iron(III) chloride-catalyzed synthesis of N-substituted pyrroles. beilstein-journals.orgnih.gov Other green solvents that have been explored for pyrrole synthesis include ethanol, polyethylene (B3416737) glycol (PEG), and glycerol. semanticscholar.org Deep eutectic solvents (DESs), which are biodegradable and non-toxic, have also been employed. For example, a DES composed of L-(+)-tartaric acid and choline (B1196258) chloride can act as both a solvent and a catalyst. beilstein-journals.org

Solvent-Free Conditions: An even more sustainable approach is to conduct reactions under solvent-free conditions. tsijournals.com This minimizes waste and simplifies product purification. The Paal-Knorr synthesis of pyrroles has been successfully carried out using trichloroacetic acid as a catalyst under solvent-free conditions at room temperature. tsijournals.com Similarly, silica sulfuric acid has been used as a catalyst for the solvent-free Clauson–Kaas synthesis of N-substituted pyrroles. beilstein-journals.orgnih.gov Microwave-assisted organic synthesis (MAOS) has also enabled the one-pot, solvent-free synthesis of N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives. clockss.org

Energy Efficiency: The use of alternative energy sources like microwave irradiation and ultrasound can significantly reduce reaction times and energy consumption. semanticscholar.orgchim.it Microwave-assisted synthesis has been employed in the Paal-Knorr reaction, often in combination with green solvents like acetic acid or under solvent-free conditions. chim.it Ultrasound has been used to increase the rate of reaction in the synthesis of pyrrole derivatives in lactic acid, avoiding the need for high temperatures. semanticscholar.org

Multicomponent Reactions (MCRs): MCRs are highly atom-economical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. semanticscholar.org This approach reduces the number of synthetic steps and purification stages, leading to less waste. A one-pot, three-component synthesis of pyrrolidinone derivatives has been developed under solvent- and catalyst-free conditions via grinding at room temperature. researchgate.net

Interactive Data Tables

Table 1: Catalytic Approaches in Pyrrole Synthesis

| Catalyst | Reaction Type | Conditions | Advantages |

| 10% Pd/C | Heterogeneous Reduction | Ammonium formate, Ethanol, 70°C | Heterogeneous, recyclable catalyst. scispace.com |

| Acetic Acid | Brønsted Acid Catalysis | Reflux | Traditional, but efforts to replace it are ongoing. beilstein-journals.orgnih.gov |

| Lactic Acid | Brønsted Acid Catalysis | Ultrasound (40 kHz) | Less volatile and more recyclable than acetic acid. semanticscholar.org |

| Silica Sulfuric Acid (SSA) | Solid Acid Catalysis | Solvent-free | Short reaction times, easy work-up. beilstein-journals.orgnih.gov |

| Iron(III) Chloride | Lewis Acid Catalysis | Water, 60°C | Green solvent, mild conditions. beilstein-journals.orgnih.gov |

| Trichloroacetic Acid | Brønsted Acid Catalysis | Solvent-free, Room Temperature | Mild conditions, high yields. tsijournals.com |

Table 2: Solvent Systems and Reaction Conditions for Sustainable Pyrrole Synthesis

| Solvent/Condition | Energy Source | Reaction Type | Key Features |

| Water | Conventional Heating | Clauson-Kaas | Green, non-toxic solvent. beilstein-journals.orgnih.gov |

| Lactic Acid | Ultrasound | Paal-Knorr | Avoids high temperatures, recyclable solvent. semanticscholar.org |

| Solvent-Free | Conventional Heating | Paal-Knorr | Minimizes waste, simple purification. tsijournals.com |

| Solvent-Free | Microwave Irradiation | Multicomponent Reaction | Rapid, energy-efficient, high atom economy. clockss.org |

| Grinding (Solvent-Free) | Mechanical Energy | Multicomponent Reaction | Catalyst-free, room temperature, short reaction times. researchgate.net |

Reactions Involving the Pyrrole Heterocycle

The pyrrole nucleus in this compound derivatives is highly susceptible to electrophilic attack due to its electron-rich nature. However, the position of the acetic acid side chain at the 3-position influences the regioselectivity of these reactions.

Electrophilic substitution on the pyrrole ring of this compound derivatives typically occurs at the C2, C4, or C5 positions, which are activated by the nitrogen atom. The directing effect of the C3-acetic acid substituent can be influenced by the reaction conditions and the nature of the electrophile.

Common electrophilic substitution reactions include:

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the pyrrole ring can be achieved using various halogenating agents. For instance, the use of N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) allows for the controlled mono- or poly-halogenation of the pyrrole ring.

Nitration: Nitration of the pyrrole ring can be challenging due to the sensitivity of the pyrrole nucleus to strong oxidizing acids. Milder nitrating agents, such as acetyl nitrate, are often employed to prevent degradation of the starting material.

Acylation: Friedel-Crafts acylation reactions, typically carried out using an acid chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, can introduce an acyl group onto the pyrrole ring. The regioselectivity of this reaction is highly dependent on the reaction conditions and the specific substrate.

A summary of representative electrophilic substitution reactions on this compound derivatives is presented below:

| Reaction Type | Reagent(s) | Position of Substitution | Product(s) |

| Bromination | N-Bromosuccinimide (NBS) | C2, C5 | 2-Bromo- and 2,5-dibromo-2-(1H-pyrrol-3-yl)acetic acid derivatives |

| Chlorination | N-Chlorosuccinimide (NCS) | C2, C5 | 2-Chloro- and 2,5-dichloro-2-(1H-pyrrol-3-yl)acetic acid derivatives |

| Acylation | Acetic Anhydride, BF3·OEt2 | C2 | 2-Acetyl-2-(1H-pyrrol-3-yl)acetic acid derivatives |

While less common than electrophilic substitution, nucleophilic reactions on the pyrrole ring of this compound derivatives can occur, particularly when the ring is activated by electron-withdrawing groups. Ring modification reactions can also be achieved under specific conditions, leading to the formation of other heterocyclic systems.

Examples of such transformations include:

Metalation: The pyrrole NH proton can be readily deprotonated by strong bases such as organolithium reagents or sodium hydride to form the corresponding N-anion. This anion can then react with various electrophiles, allowing for functionalization at the nitrogen atom.

Ring-opening Reactions: Under harsh conditions, such as treatment with strong acids or bases, the pyrrole ring can undergo cleavage. These reactions are generally of limited synthetic utility but are important to consider when planning multi-step syntheses.

Electrophilic Aromatic Substitution on Pyrrole Acetic Acid Scaffolds

Reactivity of the Acetic Acid Side Chain

The acetic acid side chain of this compound offers a versatile handle for a variety of functional group transformations. These reactions are fundamental for the incorporation of the pyrrole-3-acetic acid motif into larger molecules.

Standard carboxylic acid transformations can be readily applied to this compound:

Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or by using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC).

Amidation: Amides can be synthesized by reacting the carboxylic acid with an amine, often facilitated by a coupling agent like HATU or HOBt, to form a peptide bond.

Reduction: The carboxylic acid can be reduced to the corresponding alcohol, 2-(1H-pyrrol-3-yl)ethanol, using reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3).

A summary of these transformations is provided in the table below:

| Reaction | Reagent(s) | Product |

| Esterification | Methanol, H2SO4 | Methyl 2-(1H-pyrrol-3-yl)acetate |

| Amidation | Benzylamine, HATU | N-Benzyl-2-(1H-pyrrol-3-yl)acetamide |

| Reduction | LiAlH4 | 2-(1H-pyrrol-3-yl)ethanol |

Beyond the standard transformations, the carboxylic acid group can undergo other important reactions:

Decarboxylation: The removal of the carboxyl group to form 3-methylpyrrole can be achieved by heating the acid, sometimes in the presence of a catalyst. This reaction is often driven by the formation of a more stable product.

Curtius Rearrangement: The conversion of the carboxylic acid to an amine via an isocyanate intermediate can be accomplished through the Curtius rearrangement. This involves the formation of an acyl azide, followed by thermal or photochemical rearrangement.

Esterification, Amidation, and Reduction Reactions

Formation of Fused and Bridged Pyrrole Systems from this compound Derivatives

The strategic functionalization of both the pyrrole ring and the acetic acid side chain of this compound derivatives provides a powerful platform for the synthesis of complex fused and bridged heterocyclic systems. These intramolecular cyclization reactions are key steps in the construction of various natural products and medicinally relevant scaffolds.

Examples of such cyclizations include:

Pictet-Spengler Reaction: The reaction of a 2-(1H-pyrrol-3-yl)ethylamine derivative (obtained from the reduction and amination of the acetic acid) with an aldehyde or ketone can lead to the formation of a pyrrolo[3,2-c]pyridine system.

Intramolecular Friedel-Crafts Acylation: Acylation of the pyrrole ring with the side chain can lead to the formation of a fused ketone. For example, conversion of the carboxylic acid to an acid chloride followed by treatment with a Lewis acid can induce cyclization to form a pyrrolizinone derivative.

These transformations underscore the synthetic versatility of this compound as a building block in the synthesis of complex nitrogen-containing molecules.

Despite a comprehensive search for analytical data pertaining specifically to the chemical compound This compound (CAS No. 86688-96-2), detailed, verifiable research findings required to populate the requested article structure are not available in the public domain through the conducted searches.

The searches confirmed basic identifying information such as the compound's molecular formula (C₆H₇NO₂), molecular weight (125.13 g/mol ), and a reported melting point of 90-91°C. sigmaaldrich.com The compound has been identified in studies on volatile compounds in coffee, but specific analytical spectra were not provided. wordpress.com

While general principles of spectroscopic and chromatographic techniques are well-documented, and data for numerous, more complex derivatives of pyrrole acetic acid are available, these are not directly applicable to the specific, unsubstituted parent compound . The strict requirement to focus solely on "this compound" and to generate detailed, scientifically accurate data tables for each analytical method cannot be met without the actual experimental data.

Specifically, the following crucial data points could not be located:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No published ¹H NMR, ¹³C NMR, or 2D-NMR spectra or detailed peak assignments were found.

Mass Spectrometry (MS): No mass or high-resolution mass spectra detailing the molecular ion and fragmentation patterns were available.

Infrared (IR) Spectroscopy: A specific IR spectrum or a table of characteristic absorption bands was not found.

High-Performance Liquid Chromatography (HPLC): No established HPLC method, including chromatograms, retention times, or purity analysis, was discovered.

Thin Layer Chromatography (TLC): No specific Rf values or standard conditions for monitoring reactions involving this compound were available.

Therefore, constructing the requested article with the specified level of detail and scientific accuracy is not possible based on the available search results. Generating such an article would require access to proprietary databases or the primary experimental data which is not publicly accessible.

High-Performance Liquid Chromatography (HPLC)

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable data on molecular geometry, conformation, and intermolecular interactions, which are fundamental to understanding the physicochemical properties of a compound. While specific crystallographic data for this compound is not extensively published, analysis of closely related pyrrole derivatives offers significant insights into its expected solid-state characteristics.

A significant feature in the crystal structure of pyrrole derivatives containing a carboxylic acid function is the extensive network of hydrogen bonds. The N-H group of the pyrrole ring and the hydroxyl and carbonyl groups of the acetic acid moiety are potent hydrogen bond donors and acceptors. This leads to the formation of robust intermolecular hydrogen-bonding networks, which dictate the packing of molecules in the solid state. For instance, it is common to observe dimeric associations where two carboxylic acid groups interact via strong O-H···O hydrogen bonds. Furthermore, N-H···O bonds involving the pyrrole nitrogen and a carbonyl oxygen from a neighboring molecule often link molecules into extended chains or ribbon-like structures.

The molecular geometry of related heterocyclic acetic acids, such as 1H-pyrrolo[2,3-b]pyridine-3-acetic acid, has been shown to feature the acetic acid side chain oriented perpendicularly to the plane of the heterocyclic ring system. nih.gov This perpendicular arrangement is a common conformational preference for aryl- and heteroaryl-acetic acids.

As a specific example of a crystallographic study on a related compound, the structure of ethyl-3,5-diphenyl-1H-pyrrole-2-carboxylate was determined by single-crystal X-ray diffraction. researchgate.net The analysis provided precise data on the unit cell and molecular geometry, which serves as a valuable reference for understanding the solid-state structures of substituted pyrroles.

Table 1: Crystallographic Data for Ethyl-3,5-diphenyl-1H-pyrrole-2-carboxylate

Data sourced from a study on ethyl-3,5-diphenyl-1H-pyrrole-2-carboxylate. researchgate.net

These findings from related structures allow for an informed prediction of the solid-state behavior of this compound. It is expected to crystallize in a manner that maximizes hydrogen bonding, likely forming planar sheets or three-dimensional networks, with a characteristic conformation between the pyrrole ring and the acetic acid side chain.

Table of Mentioned Compounds

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a small molecule, such as a derivative of this compound, might interact with a biological macromolecule, like a protein or enzyme.

Prediction of Binding Modes and Affinities in Biological Macromolecules

Molecular docking studies have been instrumental in predicting how pyrrole acetic acid analogs bind to the active sites of various enzymes. For instance, research on pyrrole derivatives as potential inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation, has utilized molecular docking to predict binding modes and affinities. nih.gov These studies have shown that the carboxylic acid group of these compounds often plays a crucial role in binding, forming key interactions with amino acid residues in the enzyme's active site. nih.gov

The predicted binding affinity, often expressed as a docking score in kcal/mol, provides an estimate of the strength of the interaction between the ligand and the target. For example, in a study of (3-Acetyl-1H-pyrrol-2-yl)acetic acid derivatives, a docking score of -8.2 kcal/mol was calculated for its interaction with COX-2, suggesting a favorable binding affinity. In silico analyses are also employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed pyrrole derivatives, helping to assess their drug-likeness. mdpi.com

The orientation of the pyrrole ring and its substituents within the binding pocket is also a critical factor. Studies have shown that π-π stacking interactions between the pyrrole core and aromatic amino acid residues, such as tryptophan, can significantly contribute to the stability of the ligand-protein complex. mdpi.com For instance, the pyrrole fragment can situate itself in the substrate pocket of an enzyme, while other parts of the molecule face the solvent-accessible site. mdpi.com

Analysis of Enzyme Active Site Interactions for Pyrrole Acetic Acid Derivatives

Detailed analysis of the interactions between pyrrole acetic acid derivatives and enzyme active sites reveals the specific forces driving binding. Hydrogen bonds are frequently observed between the carboxylic acid group of the ligand and polar amino acid residues. nih.gov Salt bridges, a combination of hydrogen bonding and electrostatic interactions, can also form between the carboxylate group and basic residues like arginine. nih.gov

For example, in the context of COX enzymes, the carboxyl group of pyrrole acetic acid derivatives has been shown to form a salt bridge and hydrogen bond interactions with Arg120. nih.gov Other key interactions can involve other amino acid residues such as His90, Tyr385, and Ser530, depending on the specific derivative and the target enzyme. nih.gov The trifluoromethyl group, when present in a derivative, can increase chemical stability and resistance to metabolic degradation due to the strength of C-F bonds. jmcs.org.mx

The following table summarizes key interactions observed in molecular docking studies of pyrrole acetic acid derivatives with various enzymes:

| Derivative Class | Target Enzyme | Key Interacting Residues | Type of Interaction |

| Acetic Acid Pyrrole Derivatives | COX-1/COX-2 | Arg120, His90, Tyr385, Ser530 | Salt bridge, Hydrogen bond |

| Pyrrole-based Hydrazones | Acetylcholinesterase (AChE) | Trp286, Ser293, Phe295 | π-π stacking, Hydrogen bond |

| Pyrrole-ligated Oxadiazoles | Enoyl-ACP (CoA) Reductase | Lys165, Gly14 | Hydrogen bond |

Quantum Chemical Calculations and Electronic Structure Analysis for Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of this compound and its analogs. researchgate.netresearchgate.net These methods provide insights into the distribution of electrons within the molecule, which in turn determines its chemical behavior.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key parameters derived from these calculations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net

By introducing different electron-donating or electron-withdrawing groups to the pyrrole ring, the electronic properties can be tuned. researchgate.net For example, adding electron-withdrawing groups can affect the acidity of the carboxylic acid and the electrophilic character of other functional groups. This information is valuable for predicting how a molecule will react in a given chemical environment and for designing molecules with specific reactivity profiles. The reactivity of pyrrole is influenced by its basicity and aromatic system, with the nitrogen atom contributing to the π-electron system. pearson.com

Computational Elucidation of Reaction Mechanisms for Pyrrole Synthesis

Computational methods are also used to elucidate the mechanisms of chemical reactions, including those used to synthesize pyrroles. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including any intermediate structures and transition states.

For example, the Paal-Knorr synthesis, a common method for preparing pyrroles from 1,4-dicarbonyl compounds, has been studied using computational techniques. nih.gov These studies help to understand the role of catalysts and reaction conditions in influencing the efficiency and outcome of the synthesis. Theoretical studies have also investigated the formation of pyrrole and its derivatives through other routes, such as the dehydrogenative coupling of alcohols and amino alcohols mediated by metal complexes. acs.org DFT calculations have been used to explore the pyrolysis of pyrrole to understand the formation of precursors to nitrogen oxides (NOx). researchgate.netnih.gov

In Silico Screening and Prediction of Biological Activity Profiles for Novel Analogs

In silico screening involves the use of computational methods to screen large libraries of virtual compounds for their potential biological activity. This approach allows researchers to prioritize which compounds to synthesize and test in the laboratory, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) models are a key tool in in silico screening. nih.gov These models correlate the chemical structure of a series of compounds with their biological activity. researchgate.net By developing a QSAR model for a particular biological target, researchers can predict the activity of new, unsynthesized analogs based on their structural features. nih.gov For example, 2D- and 3D-QSAR studies have been performed on pyrrole derivatives to identify the key structural fragments required for antitubercular activity. nih.gov

Molecular docking, as described earlier, is also a crucial component of in silico screening. It allows for the rapid assessment of the binding potential of a large number of compounds to a specific biological target. jmcs.org.mx The combination of QSAR and molecular docking provides a powerful platform for the design and discovery of novel analogs of this compound with desired biological profiles, including potential applications as anti-inflammatory, antimicrobial, or anticancer agents. nih.govscirp.orgnih.gov

Emerging Research Frontiers and Future Perspectives

Development of Novel and More Efficient Synthetic Methodologies for Accessibility

The accessibility of 2-(1H-pyrrol-3-yl)acetic acid and its analogs is fundamental for extensive biological evaluation and development. While classical methods like the Paal-Knorr and Hantzsch syntheses provide foundational routes to the pyrrole (B145914) core, contemporary research is geared towards developing more efficient, high-yield, and versatile protocols. benthamdirect.comsemanticscholar.org

Recent advancements focus on optimizing reaction conditions and employing novel catalytic systems. For instance, microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for certain pyrrole derivatives. mdpi.comresearchgate.net One specific, high-yield method for producing the parent compound involves the reflux of N-tosyl-(1H-pyrrol-3-yl)acetic acid methyl ester with sodium hydroxide (B78521) in a methanol (B129727)/water mixture, achieving a 94% yield. chemicalbook.com

Researchers are also exploring alternative starting materials and synthetic strategies to enhance molecular diversity. The use of Weinreb α-aminoamides, for example, allows for the synthesis of polysubstituted pyrrole derivatives through intermediates that react efficiently with various organometallic reagents. semanticscholar.org Furthermore, the development of one-pot, multi-component reactions using heterogeneous catalysts is a significant area of focus, streamlining the synthetic process and making it more practical for large-scale production. benthamdirect.comnih.gov These modern approaches avoid tedious purification techniques, often allowing for product isolation by simple filtration. semanticscholar.orglucp.net

| Synthetic Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Classical (e.g., Paal-Knorr, Hantzsch) | Condensation of a 1,4-dicarbonyl compound with an amine or ammonia (B1221849); condensation of an α-halo ketone with a β-ketoester. semanticscholar.orgsmolecule.com | Well-established and versatile for various substitutions. | semanticscholar.orgsmolecule.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. mdpi.comresearchgate.net | Reduced reaction times, often higher yields, and energy efficiency. | mdpi.comresearchgate.net |

| Catalysis with Molecular Sieves | Employs molecular sieves as catalysts in the reaction of ketoximes. bohrium.com | Mild reaction conditions and high yields. bohrium.com | bohrium.com |

| Multi-Component Reactions | One-pot synthesis involving multiple starting materials. benthamdirect.comnih.gov | High atom economy, simplified procedures, and operational simplicity. | benthamdirect.comnih.gov |

Exploration of Undiscovered Biological Targets and Therapeutic Areas

The pyrrole scaffold is a well-known pharmacophore present in numerous biologically active compounds. researchgate.net Derivatives of this compound have demonstrated a broad spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer effects. smolecule.comscirp.org The ongoing quest is to identify novel biological targets and expand the therapeutic applications of this versatile molecule.

Emerging research has highlighted the potential of pyrrole acetic acid analogs in several new therapeutic domains:

Oncology : A series of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines were found to be potent inhibitors of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK4. researchgate.net Since CDKs are crucial regulators of the cell cycle, their inhibition presents a promising strategy for cancer therapy. researchgate.net

Diabetes and Associated Complications : Certain 2-(1H-pyrrol-1-yl)acetic acid derivatives have been evaluated as aldose reductase inhibitors, which could play a role in managing diabetic complications. researchgate.net More recently, a series of 2-(2-methyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide (B32628) derivatives were identified as effective α-glucosidase inhibitors. researchgate.net By inhibiting this enzyme, the compounds can delay glucose absorption and manage postprandial hyperglycemia in type 2 diabetes. researchgate.net

Neurodegenerative Diseases : Pyrrole derivatives are being investigated for their potential in treating neurodegenerative conditions like Alzheimer's disease, with some analogs showing inhibitory activity against key enzymes such as acetylcholinesterase (AChE).

The combination of different pharmacophores with the pyrrole ring system continues to be a fruitful strategy for discovering compounds with novel mechanisms of action. researchgate.net

Rational Design and Development of Multi-Targeting Pyrrole Acetic Acid Analogs

Given the complex nature of many diseases, such as Alzheimer's and cancer, the development of drugs that can modulate multiple biological targets simultaneously is a highly attractive therapeutic strategy. mdpi.comresearchgate.net The this compound scaffold is well-suited for the rational design of such multi-target agents.

A prominent example is in the field of Alzheimer's disease research, where the pathology is multifaceted. Scientists have designed and synthesized novel pyrrole-based hydrazide–hydrazones that act as dual inhibitors of both monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). mdpi.comresearchgate.net One unsubstituted pyrrole-based hydrazide emerged as a potent dual-acting inhibitor from one such study. researchgate.net This approach, where a single molecule engages two key pathogenic targets, could offer superior therapeutic efficacy compared to single-target agents. mdpi.com

Similarly, in antiviral research, derivatives of 1H-Pyrrole-2-acetic acid have been explored as potential dual inhibitors of HIV-1 integrase and reverse transcriptase-associated ribonuclease H. The design principle often involves incorporating specific functional groups or moieties known to interact with the desired targets onto the core pyrrole structure. mdpi.comfarmaciajournal.com For instance, the inclusion of an amide or hydrazone moiety can enhance the biological activity profile, leading to potent multi-target compounds. farmaciajournal.com

Integration of Advanced Computational Approaches for Accelerated Drug Discovery

The integration of computational chemistry and molecular modeling has become an indispensable tool in modern drug discovery, significantly accelerating the process of identifying and optimizing lead compounds. For pyrrole acetic acid derivatives, these in silico methods are being used to predict biological activity, understand drug-target interactions, and guide rational design.

Key computational approaches include:

Molecular Docking : This technique is widely used to predict the binding conformation and affinity of a ligand to a specific biological target. Studies on pyrrole derivatives have used molecular docking to investigate interactions with enzymes like α-glucosidase, revealing that the binding energy of some novel compounds was lower than the standard drug acarbose, indicating a potentially stronger interaction. researchgate.net Other docking studies have explored interactions with targets such as Bovine Serum Albumin and Leukemia Inhibitory Factor. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR models have been generated for pyrrole-containing compounds to understand the relationship between their structural features and biological activity, such as the inhibition of CDKs. researchgate.net

Density Functional Theory (DFT) : DFT calculations are employed to understand the electronic structure, physicochemical properties, and reactivity of novel pyrrole derivatives. bohrium.com

ADMT Prediction : Computational tools can forecast the Absorption, Distribution, Metabolism, and Toxicity (ADMT) properties of new compounds, helping to identify candidates with favorable drug-like profiles early in the discovery pipeline. bohrium.com

By using these advanced computational methods, researchers can prioritize the synthesis of the most promising candidates, saving time and resources while increasing the probability of success in developing new therapeutic agents. jmcs.org.mx

Implementation of Green and Sustainable Processes in Pyrrole Acetic Acid Chemistry

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals to minimize environmental impact. The production of this compound and its analogs is an active area for the implementation of sustainable practices. lucp.net The goal is to develop synthetic methodologies that are not only efficient but also environmentally benign. semanticscholar.org

Several green strategies have been successfully applied to pyrrole synthesis:

Green Solvents and Catalysts : Research has focused on replacing hazardous organic solvents with greener alternatives like water or recyclable acids such as lactic acid. semanticscholar.orglucp.net The use of heterogeneous catalysts, including nanoparticles and molecular sieves, is also a key strategy, as these catalysts can often be recovered and reused. benthamdirect.comnih.govbohrium.com

Solvent-Free Reactions : Methods such as mechanochemical activation (ball milling) allow for reactions to be conducted in the absence of any solvent, significantly reducing waste. lucp.net

Energy-Efficient Methodologies : Techniques like microwave-assisted synthesis and the use of ultrasound (sonochemistry) can increase reaction rates, often at lower temperatures than conventional heating, thus saving energy. semanticscholar.orgmdpi.comlucp.net

These sustainable processes not only reduce the environmental footprint of chemical synthesis but also often lead to improved efficiency, simpler purification procedures, and safer working conditions. semanticscholar.orglucp.net

| Green Chemistry Approach | Description | Benefit | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions. | Faster reactions, higher yields, energy efficient. | mdpi.comresearchgate.net |

| Ultrasound (Sonochemistry) | Uses ultrasonic waves to induce cavitation and accelerate reactions. | Increased reaction rates, avoids high temperatures. | semanticscholar.org |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using ball milling. | Eliminates solvent waste, a major source of pollution. | lucp.net |

| Use of Green Catalysts | Employs reusable heterogeneous catalysts like molecular sieves or nanoparticles. | Reduces waste from stoichiometric reagents and allows catalyst recycling. | benthamdirect.comnih.govbohrium.com |

| Use of Green Solvents | Replaces toxic organic solvents with environmentally benign alternatives like water or lactic acid. | Reduces toxicity and environmental impact. | semanticscholar.orglucp.net |

Q & A

Basic: What are the optimal synthetic routes for 2-(1H-pyrrol-3-yl)acetic acid in laboratory settings?

Answer:

The synthesis of this compound typically involves nucleophilic substitution between pyrrole and chloroacetic acid under basic conditions. Key parameters include:

| Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Base | NaOH or K2CO3 | Higher yields with NaOH (≥75%) |

| Solvent | Ethanol/water (1:1 v/v) | Improved solubility and reaction rate |

| Temperature | 25–40°C (room temp to mild heating) | Avoids decomposition at higher temps |

| Reaction Time | 6–12 hours | Extended time reduces side products |

Methodological Note:

- Purification via acidification (pH 3–4) followed by ethyl acetate extraction is critical to isolate the product .

- Scale-up to industrial levels requires continuous flow reactors for efficient mixing and reduced byproducts .

Basic: How can researchers ensure the structural integrity of this compound post-synthesis?

Answer:

Structural validation requires a combination of spectroscopic and crystallographic techniques:

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substitution pattern (e.g., pyrrole C-3 vs. C-2 acetic acid attachment) .

- X-ray Crystallography : Resolve positional ambiguity using SHELX programs (e.g., SHELXL for refinement) .

- HRMS : Verify molecular weight (125.125 g/mol) and fragmentation patterns .

Critical Consideration:

Distinguish between isomers (e.g., 2-(1H-pyrrol-2-yl)acetic acid vs. 3-yl derivative) using NOESY or COSY NMR to confirm spatial proximity of protons .

Basic: What factors influence the stability of this compound in experimental conditions?

Answer:

Stability is highly dependent on storage conditions:

| Condition | Degradation Rate | Mitigation Strategy |

|---|---|---|

| Light Exposure | 15% loss in 30 days (UV light) | Store in amber vials at -20°C |

| Oxygen Presence | 10% oxidation to ketone derivatives | Use inert atmosphere (N2/Ar) |

| Aqueous Solutions | pH-dependent hydrolysis (t1/2 = 48 hrs at pH 9) | Buffer at pH 5–6 |

Experimental Design Tip:

Conduct accelerated stability studies (40°C/75% RH) to predict shelf-life using HPLC-UV quantification .

Advanced: How do reaction mechanisms differ between electrophilic substitution at the 2- vs. 3- positions of the pyrrole ring in derivatives?

Answer:

The pyrrole ring’s electron-rich C-2 position is more reactive toward electrophiles, but steric and directing effects influence substitution patterns:

- C-3 Substitution : Requires bulky directing groups (e.g., tosyl) to block C-2 .

- DFT Calculations : Predict regioselectivity by comparing activation energies (ΔG<sup>‡</sup>) for C-2 vs. C-3 pathways .

Case Study:

In this compound, the acetic acid group at C-3 deactivates the ring, favoring electrophilic attacks at C-4 or C-5 .

Advanced: What advanced analytical techniques are recommended for quantifying degradation products of this compound?

Answer:

- HPLC-MS/MS : Identify oxidative byproducts (e.g., pyrrole-3-ketone) with MRM transitions .

- GC-MS Headspace Analysis : Detect volatile degradation compounds (e.g., acetic acid) .

- NMR Kinetic Studies : Monitor real-time degradation using <sup>19</sup>F probes in fluorinated analogs .

Data Interpretation:

Use multivariate analysis (PCA) to correlate degradation pathways with environmental factors (pH, light) .

Advanced: How can computational modeling predict the biological activity of novel derivatives?

Answer:

- Molecular Docking : Screen derivatives against target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC50 values .

Case Study:

Pyrazole-acetic acid derivatives showed enhanced binding affinity (ΔG = -9.2 kcal/mol) compared to parent compounds in silico .

Advanced: What strategies resolve contradictions in reported bioactivity data of pyrrole-based analogs?

Answer:

- Purity Control : Use HPLC (≥98% purity) to eliminate confounding effects from synthetic byproducts .

- Assay Standardization : Validate cell-based assays with positive controls (e.g., indomethacin for COX inhibition) .

- Meta-Analysis : Compare IC50 values across studies using standardized units (µM vs. µg/mL) .

Example:

Discrepancies in antimicrobial activity (MIC = 8–32 µg/mL) were resolved by controlling for bacterial strain variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.